2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction yields an alcohol.
Scientific Research Applications
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thieno[2,3-d]pyrimidin-4-one: Exhibits potent inhibitory activity against certain kinases.
Quinazolin-4-one: Used in the development of various pharmaceuticals due to its diverse biological activities.
Uniqueness
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromeno and pyrimidine moiety makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-15-9-5-8-13(16(15)23)18-21-19(24)14-10-12-7-4-6-11(2)17(12)26-20(14)22-18/h4-9,23H,3,10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCYNEDXTGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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